Glycyl-l-histidyl-l-lysine

Vue d'ensemble

Description

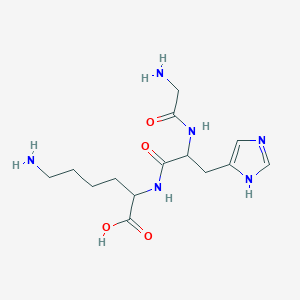

Le Prézatide est un tripeptide composé de glycine, d'histidine et de lysine. Il forme facilement un complexe avec les ions cuivre et est couramment utilisé dans les produits cosmétiques pour la peau et les cheveux.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le Prézatide peut être synthétisé par synthèse peptidique en phase solide (SPPS), une méthode couramment utilisée pour la production de peptides. Le processus implique l'addition séquentielle d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Les conditions de réaction comprennent généralement l'utilisation de groupes protecteurs pour empêcher les réactions secondaires indésirables et l'utilisation de réactifs de couplage pour faciliter la formation de liaisons peptidiques .

Méthodes de production industrielle

En milieu industriel, le Prézatide est produit à l'aide de SPPS à grande échelle. Le processus implique des synthétiseurs de peptides automatisés capables de gérer plusieurs réactions simultanément, ce qui augmente l'efficacité et le rendement. Le produit final est purifié par chromatographie liquide haute performance (HPLC) afin de garantir une pureté et une qualité élevées .

Analyse Des Réactions Chimiques

Types de réactions

Le Prézatide subit diverses réactions chimiques, notamment :

Oxydation : Le Prézatide peut subir des réactions d'oxydation, en particulier lorsqu'il est complexé avec des ions cuivre, conduisant à la formation d'espèces réactives de l'oxygène.

Réduction : Des réactions de réduction peuvent se produire, en particulier en présence d'agents réducteurs, conduisant à la rupture des ponts disulfures.

Substitution : Le Prézatide peut participer à des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'oxygène moléculaire.

Réduction : Les agents réducteurs tels que le dithiothréitol (DTT) et la tris(2-carboxyethyl)phosphine (TCEP) sont couramment utilisés.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles tels que les amines et les thiols.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent les peptides oxydés, les peptides réduits et les peptides substitués avec des groupes fonctionnels modifiés .

Applications de la recherche scientifique

Le Prézatide a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Le Prézatide est utilisé comme composé modèle dans les études de chimie peptidique pour comprendre la synthèse, le repliement et la stabilité des peptides.

Biologie : En recherche biologique, le Prézatide est utilisé pour étudier les voies de signalisation cellulaire, les interactions protéine-protéine et l'activité enzymatique.

Médecine : Le Prézatide est étudié pour ses applications thérapeutiques potentielles dans la cicatrisation des plaies, la maladie pulmonaire obstructive chronique et le cancer colorectal métastatique.

Industrie : Dans l'industrie cosmétique, le Prézatide est utilisé dans les produits de soin de la peau et des cheveux pour améliorer l'élasticité, la densité et la fermeté de la peau, et pour réduire les ridules et les rides

Mécanisme d'action

Le Prézatide exerce ses effets par plusieurs mécanismes :

Synthèse du collagène : Le Prézatide en complexe avec le cuivre augmente la synthèse et le dépôt de collagène de type I et de glycosaminoglycane.

Remodelage tissulaire : Il augmente l'expression de la métalloprotéinase matricielle-2 et des inhibiteurs tissulaires des métalloprotéinases matricielles-1 et -2, jouant un rôle dans le remodelage tissulaire.

Activité antioxydante : L'activité antioxydante du Prézatide est due à sa capacité à fournir du cuivre à la superoxyde dismutase et à bloquer la libération du fer lors d'une blessure.

Applications De Recherche Scientifique

Antioxidant Properties

GHK has been identified as an endogenous antioxidant , which plays a crucial role in reducing oxidative stress within living organisms. Research indicates that GHK effectively diminishes levels of reactive oxygen species (ROS), such as hydroxyl and peroxyl radicals, thereby protecting cells from oxidative damage. For instance, a study demonstrated that GHK reduced ROS levels in Caco-2 cells at concentrations of 10 µM or less, outperforming other known antioxidants like carnosine and reduced glutathione .

Wound Healing and Tissue Regeneration

GHK is well-documented for its role in promoting wound healing and tissue regeneration. It stimulates the synthesis of collagen, elastin, and glycosaminoglycans, which are essential for tissue repair. Studies have shown that GHK enhances fibroblast function and promotes angiogenesis, leading to improved healing outcomes in various tissues including skin, lungs, and bones .

| Application | Mechanism | Outcome |

|---|---|---|

| Wound healing | Increases collagen synthesis | Faster closure of wounds |

| Tissue regeneration | Stimulates blood vessel growth | Enhanced recovery in damaged tissues |

Neurological Protection

Recent research highlights GHK's potential in neuroprotection against metal toxicity, particularly copper and zinc. GHK has been shown to bind to these metals, reducing their redox activity and preventing associated cellular damage. This property is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role .

Chronic Obstructive Pulmonary Disease (COPD)

GHK's applications extend to respiratory health, particularly in managing chronic obstructive pulmonary disease (COPD). Studies indicate that plasma levels of GHK are significantly decreased in COPD patients. Exogenous administration of GHK-Cu has been shown to protect against cigarette smoke-induced skeletal muscle dysfunction via pathways involving sirtuin 1, highlighting its therapeutic potential for COPD-related complications .

Biotechnology Applications

In biotechnology, GHK is utilized as an inducer for enzyme production. For example, a study demonstrated that using Copper-Glycyl-l-histidyl-l-lysine as an inducer significantly enhanced laccase production from Trametes versicolor, showcasing its potential in bioprocessing applications .

Mécanisme D'action

Prezatide exerts its effects through several mechanisms:

Collagen Synthesis: Prezatide in complex with copper increases the synthesis and deposition of type I collagen and glycosaminoglycan.

Tissue Remodeling: It increases the expression of matrix metalloproteinase-2 and tissue inhibitors of matrix metalloproteinases-1 and -2, playing a role in tissue remodeling.

Antioxidant Activity: Prezatide’s antioxidant activity is due to its ability to supply copper for superoxide dismutase and block the release of iron during injury.

Comparaison Avec Des Composés Similaires

Composés similaires

Glycyl-L-histidyl-L-lysine (GHK) : Comme le Prézatide, le GHK est un tripeptide qui forme des complexes avec les ions cuivre et a des applications dans la cicatrisation des plaies et le soin de la peau.

Tripeptide-1 : Un autre tripeptide aux propriétés similaires, utilisé dans les produits cosmétiques pour ses effets de rajeunissement de la peau

Unicité

Le Prézatide est unique en raison de sa séquence spécifique d'acides aminés et de sa capacité à former des complexes stables avec les ions cuivre. Cette propriété unique améliore son activité biologique et le rend particulièrement efficace pour promouvoir la synthèse du collagène et le remodelage tissulaire .

Activité Biologique

Glycyl-l-histidyl-l-lysine (GHK) is a naturally occurring tripeptide that has garnered attention for its diverse biological activities, particularly in the fields of oxidative stress reduction, wound healing, and potential therapeutic applications in various diseases. This article presents a detailed overview of the biological activities of GHK, supported by research findings, data tables, and case studies.

1. Antioxidant Properties

GHK has been identified as an endogenous antioxidant , capable of reducing levels of reactive oxygen species (ROS) in various cell types. A study conducted on Caco-2 cells demonstrated that GHK significantly diminished hydroxyl (·OH) and peroxyl (ROO·) radicals, showcasing its superior efficacy compared to other known antioxidants like carnosine and reduced glutathione . The effective concentration was found to be as low as 10 µM.

| Radical Type | GHK Effect | Comparison with Other Antioxidants |

|---|---|---|

| Hydroxyl (·OH) | Strongly reduced | More effective than carnosine and GSH |

| Peroxyl (ROO·) | Reduced | Similar trend observed |

| Superoxide (O2 -·) | No significant effect | Not applicable |

2. Role in Copper Binding and Transport

GHK's ability to bind copper ions is crucial for its biological activity. The GHK-Cu complex has been shown to modulate intracellular copper levels, which is vital for various enzymatic functions and cellular processes. Research indicates that GHK can either inhibit or facilitate bioactive intracellular copper levels depending on the tissue concentration and time . This property makes it a potential candidate for therapeutic applications in conditions where copper homeostasis is disrupted.

3.1 Wound Healing

GHK has demonstrated significant wound healing properties. In clinical studies, it has been shown to enhance tissue repair across multiple organ systems including skin, lung, and liver tissues . The GHK-Cu complex specifically accelerates wound healing by promoting collagen deposition and reducing inflammation.

3.2 Respiratory Health

Recent studies have highlighted the protective effects of GHK-Cu against oxidative stress induced by cigarette smoke, particularly in models of chronic obstructive pulmonary disease (COPD). Exogenous administration of GHK-Cu was found to protect against skeletal muscle dysfunction associated with COPD through the activation of sirtuin 1 (SIRT1) .

4. Case Studies

Case Study 1: COPD Patients

In a cohort study involving patients with COPD, plasma levels of GHK were significantly lower compared to healthy controls. Supplementation with GHK-Cu improved lung function metrics such as FEV1 and DLCO, indicating a potential therapeutic role in managing COPD .

Case Study 2: Skin Repair

A clinical trial assessing the effects of a topical formulation containing GHK-Cu showed improved skin elasticity and reduced signs of aging after 12 weeks of application. Biochemical markers indicated increased collagen synthesis and reduced inflammatory markers in treated subjects .

5. Conclusion

This compound exhibits a wide range of biological activities that position it as a promising therapeutic agent in various medical fields. Its antioxidant properties, ability to modulate copper levels, and effectiveness in promoting tissue repair highlight its potential applications in treating oxidative stress-related conditions and enhancing wound healing processes.

Propriétés

Key on ui mechanism of action |

Prezatide in complex with copper increases the synthesis and deposition of type I collagen and glycosaminoglycan. It also increases the expression of matrix metalloproteinase-2 as well as tissue inhibitor of matrix metalloproteinases-1 and -2, suggesting that it plays a role in the modulation of tissue remodeling. It is thought that prezatide's antioxidant activity is due to its ability to supply copper for superoxide dismutase and its anti inflammatory ability due to the blockage the of iron (Fe2+) release during injury. Prezatide also increases angiogenesis to injury sites. The precise mechanisms of these effects are unknown. It is also unknown whether prezatide's effects are due to the action of the tripeptide itself or its ability to localize and transport copper. Prezatide is known to be bound by heparin and heparin sulfate |

|---|---|

Numéro CAS |

49557-75-7 |

Formule moléculaire |

C14H24N6O4 |

Poids moléculaire |

340.38 g/mol |

Nom IUPAC |

6-amino-2-[[2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C14H24N6O4/c15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9/h7-8,10-11H,1-6,15-16H2,(H,17,18)(H,19,21)(H,20,22)(H,23,24) |

Clé InChI |

MVORZMQFXBLMHM-UHFFFAOYSA-N |

SMILES |

C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)CN |

SMILES isomérique |

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CN |

SMILES canonique |

C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)CN |

Apparence |

Solid powder |

Key on ui other cas no. |

49557-75-7 |

Pureté |

>95% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

72957-37-0 (monoacetate) 130120-57-9 (copper acetate salt/solvate) 89030-95-5 (copper salt/solvate) |

Séquence |

GHK |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

copper glycyl-histidyl-lysine copper(II)GHK GHK-Cu Gly-His-Lys glycyl-histidyl-lysine glycyl-histidyl-lysine monoacetate glycylhistidyllysine Iamin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.